molecular formula C16H11FN2O3S B505544 N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477553-71-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B505544
CAS No.: 477553-71-2
M. Wt: 330.3g/mol
InChI Key: MAKFZNXFNNXLMZ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its biological activity, and a benzodioxine ring, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

  • Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions. This cyclization reaction forms the 6-fluoro-1,3-benzothiazole core.

  • Synthesis of the Benzodioxine Ring: : The benzodioxine ring is usually prepared by the condensation of catechol with an appropriate dihalide, such as 1,2-dibromoethane, under basic conditions to form the 2,3-dihydro-1,4-benzodioxine structure.

  • Coupling Reaction: : The final step involves coupling the benzothiazole and benzodioxine moieties. This can be achieved through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can occur at the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

  • Substitution: : Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with biological macromolecules. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antifungal, antibacterial, or anticancer effects. The fluorine atom enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-fluorobenzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Benzodioxine derivatives: Compounds with the benzodioxine ring are known for their chemical stability and potential biological applications.

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of the benzothiazole and benzodioxine rings, which confer distinct chemical and biological properties. The presence of the fluorine atom further enhances its activity and specificity compared to non-fluorinated analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c17-10-2-3-11-14(8-10)23-16(18-11)19-15(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFZNXFNNXLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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